What exactly is the SR9011?
SR9011 is a drug for research created in the laboratory of Professor Thomas Burris of Scripps as an agonist of Rev-ErbAa, with half-maximum inhibitory strength (IC50) of 790 nanomolar for Rev-Erba, and IC50 is 560 nM in Rev-ErbAb. It has been utilized in studies of how the circadian rhythm is controlled and its connection to the immune system's function, inflammation, and cancer.
The Biochem/Physiol Effects of the SR9011
SR9011 is an effective nuclear receptor REV-ERB antagonist (EC50 of REV-Erba- as well as REV-ERBbb-dependent repressor activation, is 790 and 560 nanomolar for REV-ERBb and 790 nM, respectively, using a test of the reporter) that induces REV-ERB-dependent gene suppression in the laboratory as well in mouse in live (100 mg/kg i.p., b.i.d.) with no activity towards the other 46 nuclear receptors.
SR9011 has been demonstrated to alter circadian behaviour by reducing transcriptional factors BMAL1 (brain and muscle ARNT-like protein 1)) as well as CLOCK (circadian locomotor output cycles Kaput) as well as causing weight loss and energy expenditure through the regulation of genes that regulate the metabolism of glucose and lipids in mice in vivo. The mice have high bioavailability (plasma conc. is 0.53 and 15.3 mg 2 hours after 10 , 100, or 200 mg/kg i.p. dosage; brain conc. = 0.24 mg 2 hours after 10 mg/kg i.p. ) and its structural analog GSK4112 has no evidence of plasma exposure.
SR9011 inhibits the function associated with the suprachiasmatic nucleus (SCN) clock, resulting in the ability to reverse the inhibition of circular oscillation within SCN explants that Per2-Luc-expressing mice derive. The pattern of expression in the circadian rhythm of various metabolic genes within the skeletal muscle of the liver and fatty tissues was altered in mice exposed to SR9011, which increased energy consumption.
The novel antagonist of Rev-ErbAalpha/beta
SR9011 is a synthesized agonist for REV-ERB's nuclear receptors, which may cause a reduction in the processes of tumour formation. As an agonist of Rev ErbAa, the half-maximum inhibitory strength (IC50) of 790 nM for Rev-Erba, and IC50 equals 560 nM for Rev-ErbAb. SR9011 blocks the growth of tumour cells in the body irrespective of whether ER and HER2 levels are present. SR9011 seems to stop cells of carcinoma cells in the breast before the M phase. It has been shown that it is especially fatal to cancerous cells and oncogene-induced senescent cells such as the melanocytic naevi. It also is not a factor in the survival of normal tissues or cells. It is also reported that SR9011 boosts the metabolism of these cells, as well as fat-burning and muscle growth in the laboratory.
Application of SR9011
SR9011 is employed as a receptor antagonist of the group D Member 1 (nr1d1) of the nuclear receptor subfamily 1 to investigate its impact on the microglia's immune system as well as to examine its effects on the secretion of insulin by human islet cells of type 2 diabetes as well as to examine its impact in the thyroid-stimulating hormone b(TSH b)Effect of the expression of genes.
The SR9011 drug is a small molecule proven to have anti-cancer properties. It is currently being tested in clinical trials to treat cancers such as glioblastoma (brain cancer) and non-small lung cancer. SR9011 blocks the activity of microglia cells within the brain, which are linked to neurological disorders like Alzheimer's and Parkinson's. The drug also decreases skin inflammation and is employed to treat inflammatory conditions like Crohn's disease and ulcerative colitis. SR9011 is also used to treat metabolic diseases like type 2 diabetes and obesity.